physicochemical properties of 2-Amino-5-(methylsulfonyl)benzoic acid
physicochemical properties of 2-Amino-5-(methylsulfonyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(methylsulfonyl)benzoic acid
Introduction
2-Amino-5-(methylsulfonyl)benzoic acid is a bifunctional organic molecule featuring an aromatic ring substituted with an amino group, a carboxylic acid group, and a methylsulfonyl group. This unique combination of functional groups makes it a compound of interest for researchers in medicinal chemistry and materials science, serving as a versatile building block in organic synthesis. Its structure suggests potential applications in the development of novel pharmaceutical agents and specialized polymers.
This guide provides a comprehensive overview of the core , offering both established data and detailed experimental protocols for its characterization. The methodologies described are grounded in standard laboratory practices, providing a framework for researchers to generate reliable and reproducible data.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its reactivity, solubility, bioavailability, and suitability for various analytical techniques.
Structural and Physical Data Summary
The following table summarizes the key identification and physical data for 2-Amino-5-(methylsulfonyl)benzoic acid. It is important to note that while structural information is well-defined, experimental data such as melting point and pKa are not widely reported in public literature and must be determined empirically.
| Property | Value | Source |
| IUPAC Name | 2-Amino-5-(methylsulfonyl)benzoic acid | - |
| CAS Number | 90222-79-0 | [1][2] |
| Molecular Formula | C₈H₉NO₄S | [1][3] |
| Molecular Weight | 215.22 g/mol | [1] |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O | [1] |
| Melting Point | Not available. Must be determined experimentally. | - |
| pKa | Not available. Must be determined experimentally. | - |
| Solubility | Not available. Must be determined experimentally. | - |
Experimental Protocols for Physicochemical Characterization
The following sections detail robust, step-by-step methodologies for determining the fundamental . The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Melting Point Determination
The melting point is a critical indicator of a substance's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[4] The capillary method using a digital melting point apparatus is a standard and precise technique.[5]
Methodology: Digital Melting Point Apparatus
-
Sample Preparation: Ensure the 2-Amino-5-(methylsulfonyl)benzoic acid sample is completely dry and finely powdered. A mortar and pestle can be used to gently grind the crystals.
-
Capillary Loading: Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the capillary tube, closed-end down, through a long, narrow tube to tightly pack the sample.[6] The final packed sample height should be 2-3 mm.[6]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[7]
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C per minute).[6][7] This provides an estimated range and saves time.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point.[6] Insert a fresh sample and begin heating at a slow, controlled rate (1-2°C per minute) as you approach the expected melting range.[7] A slow heating rate is crucial for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[6]
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow. Perform at least two careful determinations to ensure consistency.
Caption: Workflow for Qualitative Solubility Testing.
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity in solution. For a molecule like 2-Amino-5-(methylsulfonyl)benzoic acid with both an acidic (carboxylic acid) and a basic (amino) group, multiple pKa values are expected. Potentiometric titration is a highly precise and common method for pKa determination. [8][9]It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. [10] Methodology: Potentiometric Titration
-
System Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa values.
-
Sample Preparation: Accurately weigh a sufficient amount of the compound to prepare a solution of known concentration (e.g., 0.01 M). The compound must be pure. Dissolve it in a known volume of deionized, carbonate-free water. A co-solvent may be necessary if aqueous solubility is low, but this will yield an apparent pKa (pKa') specific to that solvent system.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and begin gentle stirring. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH if titrating the acid, or 0.1 M HCl if titrating the base).
-
Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acidic or basic group has been neutralized. [10]This point corresponds to the flattest region of the buffer zone in the titration curve.
-
Alternatively, the equivalence point (the steepest part of the curve) can be found by calculating the first derivative of the curve (ΔpH/ΔV). The pKa is the pH at the volume corresponding to half of the equivalence point volume.
-
Caption: Logic for Selecting a pKa Determination Method.
Expected Spectral Characteristics
-
¹H NMR: The proton NMR spectrum would be complex. One would expect distinct signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the three different substituents. A singlet for the methyl protons of the sulfonyl group would likely appear in the 2.5-3.5 ppm range. Broad signals for the amine (-NH₂) and carboxylic acid (-OH) protons would also be present, and their positions would be highly dependent on the solvent and concentration.
-
IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the functional groups. Key expected peaks include:
-
N-H stretching from the primary amine (around 3300-3500 cm⁻¹).
-
A broad O-H stretching band from the carboxylic acid (around 2500-3300 cm⁻¹).
-
C=O stretching from the carboxylic acid (around 1680-1710 cm⁻¹).
-
Asymmetric and symmetric S=O stretching from the sulfonyl group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively).
-
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (215.22). Fragmentation patterns would likely involve the loss of characteristic neutral fragments such as H₂O, CO₂, and parts of the sulfonyl group.
Safety and Handling
As a laboratory chemical, 2-Amino-5-(methylsulfonyl)benzoic acid requires careful handling to minimize risk. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted before use, general precautions for handling similar aromatic acids and sulfonamides should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [11][12]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [13]* Contact: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Open cuts or abraded skin should not be exposed to the material. [12]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [13]* Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains.
Conclusion
2-Amino-5-(methylsulfonyl)benzoic acid is a compound with significant potential in synthetic chemistry. This guide has outlined its core identifying characteristics and provided robust, field-proven protocols for the experimental determination of its key physicochemical properties, including melting point, solubility, and pKa. By applying these standardized methodologies, researchers can generate the high-quality data necessary to confidently advance their work in drug discovery and materials science.
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Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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